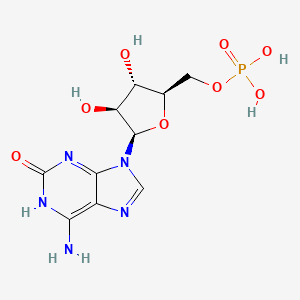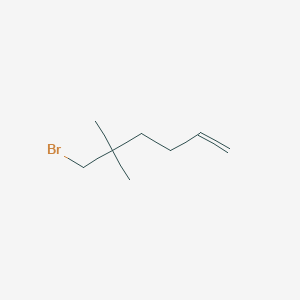
6-Bromo-5,5-dimethylhex-1-ene
Vue d'ensemble
Description
6-Bromo-5,5-dimethylhex-1-ene: is an organic compound with the molecular formula C₈H₁₅Br . It is a brominated alkene, characterized by the presence of a bromine atom attached to a hexene chain with two methyl groups at the fifth carbon position. This compound is often used in organic synthesis and research due to its reactivity and structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-5,5-dimethylhex-1-ene typically involves the bromination of 5,5-dimethylhex-1-ene. This can be achieved through the addition of bromine (Br₂) to the double bond of 5,5-dimethylhex-1-ene in an inert solvent such as carbon tetrachloride (CCl₄) or dichloromethane (CH₂Cl₂). The reaction proceeds via an electrophilic addition mechanism, forming the desired brominated product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, solvent choice, and bromine concentration, to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: 6-Bromo-5,5-dimethylhex-1-ene can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide (OH⁻), cyanide (CN⁻), or amines (NH₂).
Elimination Reactions: The compound can also undergo elimination reactions to form alkenes. For example, treatment with a strong base like potassium tert-butoxide (KOtBu) can lead to the formation of 5,5-dimethylhex-1-yne.
Addition Reactions: The double bond in this compound can participate in addition reactions with various reagents, such as hydrogen halides (HX) or halogens (X₂).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or sodium cyanide (NaCN) in polar aprotic solvents.
Elimination: Strong bases like potassium tert-butoxide (KOtBu) in aprotic solvents.
Addition: Bromine (Br₂) or hydrogen bromide (HBr) in inert solvents.
Major Products:
Substitution: Products such as 6-hydroxy-5,5-dimethylhex-1-ene or 6-cyano-5,5-dimethylhex-1-ene.
Elimination: Formation of 5,5-dimethylhex-1-yne.
Addition: Formation of 6,6-dibromo-5,5-dimethylhexane.
Applications De Recherche Scientifique
Chemistry: 6-Bromo-5,5-dimethylhex-1-ene is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it valuable in the development of new synthetic methodologies and the study of reaction mechanisms.
Biology and Medicine:
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its role as a building block in the synthesis of complex molecules makes it important in the development of pharmaceuticals, agrochemicals, and polymers.
Mécanisme D'action
The primary mechanism of action for 6-Bromo-5,5-dimethylhex-1-ene involves its reactivity as an electrophile in substitution and addition reactions. The bromine atom, being a good leaving group, facilitates nucleophilic substitution reactions. In addition reactions, the double bond of the alkene reacts with electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Comparaison Avec Des Composés Similaires
5-Bromo-5,5-dimethylhex-1-ene: Similar structure but with the bromine atom at a different position.
6-Chloro-5,5-dimethylhex-1-ene: Chlorinated analogue with similar reactivity.
6-Iodo-5,5-dimethylhex-1-ene: Iodinated analogue with different reactivity due to the larger atomic size of iodine.
Uniqueness: 6-Bromo-5,5-dimethylhex-1-ene is unique due to the specific positioning of the bromine atom and the double bond, which influences its reactivity and the types of reactions it can undergo. The presence of the bromine atom makes it a versatile intermediate in organic synthesis, allowing for a wide range of chemical transformations.
Propriétés
IUPAC Name |
6-bromo-5,5-dimethylhex-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15Br/c1-4-5-6-8(2,3)7-9/h4H,1,5-7H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCLCJSIYMUMAFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC=C)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90438176 | |
| Record name | 1-Hexene, 6-bromo-5,5-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90438176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56068-49-6 | |
| Record name | 1-Hexene, 6-bromo-5,5-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90438176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How was 6-bromo-5,5-dimethylhex-1-ene used to study SRN1 reactions?
A: The research used this compound as a radical clock to investigate the kinetics of SRN1 reactions []. When treated with nucleophiles like thiophenolate (-SPh) or diphenylphosphide (-PPh2) under appropriate conditions, this compound can undergo two competing pathways:
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






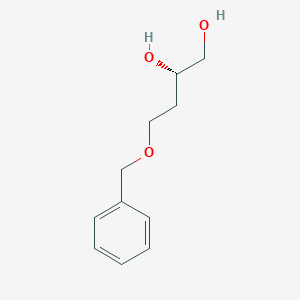




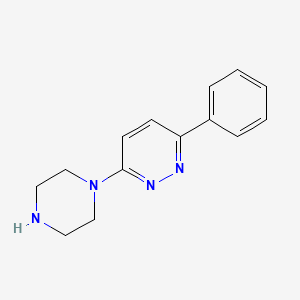
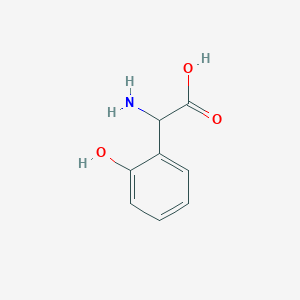

![4,4'-Bipyridinium, 1,1'-bis[(2-boronophenyl)methyl]-, dibromide](/img/structure/B1279270.png)
